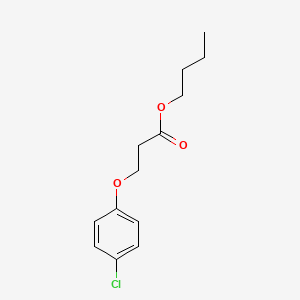

Butyl 3-(4-chlorophenoxy)propanoate

Description

Structure

3D Structure

Properties

CAS No. |

92019-46-0 |

|---|---|

Molecular Formula |

C13H17ClO3 |

Molecular Weight |

256.72 g/mol |

IUPAC Name |

butyl 3-(4-chlorophenoxy)propanoate |

InChI |

InChI=1S/C13H17ClO3/c1-2-3-9-17-13(15)8-10-16-12-6-4-11(14)5-7-12/h4-7H,2-3,8-10H2,1H3 |

InChI Key |

YZFIUDXKNXMDRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCOC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Derivatization Strategies for Butyl 3 4 Chlorophenoxy Propanoate

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of Butyl 3-(4-chlorophenoxy)propanoate logically disconnects the ester bond, identifying the two primary precursors: 3-(4-chlorophenoxy)propanoic acid and n-butanol. This disconnection is the most straightforward and common approach for ester synthesis.

Figure 1: Retrosynthetic Analysis of Butyl 3-(4-chlorophenoxy)propanoate

The synthesis of the key precursor, 3-(4-chlorophenoxy)propanoic acid, can be achieved through the reaction of 4-chlorophenol (B41353) with a suitable three-carbon synthon, such as β-propiolactone or a 3-halopropanoic acid derivative, under basic conditions. For instance, the reaction of 4-chlorophenol with β-chloropropionic acid in the presence of a base like sodium hydroxide (B78521) can yield the desired carboxylic acid precursor.

Esterification Protocols and Optimization of Reaction Conditions

The formation of Butyl 3-(4-chlorophenoxy)propanoate from its precursors is typically achieved through esterification. The efficiency of this process is highly dependent on the chosen method and reaction conditions.

Direct esterification, often catalyzed by a strong acid, is a common method for synthesizing esters. In the case of Butyl 3-(4-chlorophenoxy)propanoate, this involves reacting 3-(4-chlorophenoxy)propanoic acid with n-butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation using a Dean-Stark apparatus.

The choice of catalyst can significantly impact the reaction rate and yield. While homogeneous catalysts like sulfuric acid are effective, they can lead to purification challenges and potential side reactions. wikipedia.org Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) or solid acid catalysts like tungstated zirconia, offer advantages in terms of easier separation and potential for recycling. wikipedia.orgscielo.br Studies on the esterification of propanoic acid with butanol have shown that factors like temperature, catalyst loading, and the molar ratio of reactants are crucial for optimizing the conversion to the butyl ester. researchgate.net For instance, increasing the alcohol-to-acid molar ratio can shift the equilibrium towards the product. nih.gov

Table 1: Comparison of Catalysts for Esterification of Propanoic Acid with Butanol

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric acid, p-toluenesulfonic acid | High catalytic activity | Difficult to separate from product, corrosive |

| Heterogeneous Acid | Amberlyst-15, Zeolites, Tungstated Zirconia | Easy separation, recyclable, less corrosive | Potentially lower activity than homogeneous catalysts |

Transesterification offers an alternative route to Butyl 3-(4-chlorophenoxy)propanoate, which involves the reaction of a different ester of 3-(4-chlorophenoxy)propanoic acid (e.g., the methyl or ethyl ester) with n-butanol. This reaction is also typically catalyzed by an acid or a base. The choice of catalyst depends on the specific substrates and desired reaction conditions.

The solvent can play a significant role in transesterification reactions. While the reaction can be run neat, especially with one of the reactants in large excess, the use of a solvent can help to dissolve the reactants and catalyst, and in some cases, aid in the removal of the leaving alcohol to drive the reaction to completion. The polarity of the solvent can influence the reaction rate and selectivity.

Stereoselective and Enantioselective Synthesis Approaches

The carbon atom at the 3-position of the propanoate chain in Butyl 3-(4-chlorophenoxy)propanoate is a stereocenter, meaning the compound can exist as two enantiomers. For applications where a specific enantiomer is required, stereoselective or enantioselective synthetic methods are necessary. While specific literature on the enantioselective synthesis of Butyl 3-(4-chlorophenoxy)propanoate is scarce, strategies employed for similar 3-aryloxypropanoic acid derivatives can be considered.

Biocatalysis, particularly using enzymes like lipases, is a powerful tool for the kinetic resolution of racemic mixtures of chiral acids or esters. In a kinetic resolution, one enantiomer of the racemic starting material reacts faster with the enzyme, leading to a mixture of an enantioenriched product and unreacted starting material.

For example, a racemic mixture of Butyl 3-(4-chlorophenoxy)propanoate could potentially be subjected to enzymatic hydrolysis, where a lipase (B570770) selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer of the ester in high enantiomeric excess. Conversely, a racemic mixture of 3-(4-chlorophenoxy)propanoic acid could undergo enzymatic esterification with n-butanol, where a lipase selectively catalyzes the esterification of one enantiomer. Studies on the enzymatic resolution of similar compounds, such as 3-hydroxy-3-phenylpropanoate, have demonstrated the feasibility of this approach. scielo.br

Table 2: Potential Lipases for Kinetic Resolution

| Lipase Source | Common Name | Potential Application |

| Candida antarctica | CALB | Enantioselective esterification/hydrolysis |

| Pseudomonas cepacia | PCL | Enantioselective esterification/hydrolysis |

| Rhizomucor miehei | RML | Enantioselective esterification/hydrolysis |

Another established strategy for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.comnumberanalytics.com For the synthesis of an enantiomerically enriched Butyl 3-(4-chlorophenoxy)propanoate, one could envision attaching a chiral auxiliary to 3-(4-chlorophenoxy)propanoic acid. The resulting diastereomeric esters could then be separated, followed by the removal of the chiral auxiliary to yield the desired enantiomer of the acid, which can then be esterified to the butyl ester.

Asymmetric catalysis provides a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral 3-aryloxypropanoic acid derivatives, asymmetric hydrogenation of a corresponding α,β-unsaturated precursor has been shown to be effective. nih.gov In this approach, a prochiral β-(4-chlorophenoxy)acrylate ester could be hydrogenated using a chiral transition metal catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand) to produce the desired enantiomer of Butyl 3-(4-chlorophenoxy)propanoate directly.

Synthesis of Structurally Related Analogues and Homologues

Modification of the Alcohol Moiety

The ester functional group in Butyl 3-(4-chlorophenoxy)propanoate is a prime target for modification. Varying the alcohol component can significantly impact the compound's lipophilicity, volatility, and degradation profile. Standard esterification procedures are commonly employed to achieve this.

One of the most direct methods is the Fischer-Speier esterification of 3-(4-chlorophenoxy)propanoic acid with a range of alcohols under acidic catalysis. This reaction is typically carried out by refluxing the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. jchr.orgceon.rs The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. Water, a byproduct, is often removed to drive the equilibrium towards the ester product.

Transesterification offers another viable route. In this process, Butyl 3-(4-chlorophenoxy)propanoate can be reacted with a different alcohol in the presence of an acid or base catalyst to exchange the butyl group for a new alkyl group. google.com For instance, reaction with isopropanol (B130326) would yield Isopropyl 3-(4-chlorophenoxy)propanoate.

The Mitsunobu reaction provides a powerful and mild alternative for esterification, particularly when dealing with sensitive substrates. organic-chemistry.orgwikipedia.orgnih.gov This reaction involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate. wikipedia.org A key advantage of the Mitsunobu reaction is that it typically proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, if one is present. organic-chemistry.org

A variety of alcohols can be utilized to generate a diverse set of analogues. The table below illustrates the synthesis of several 3-(4-chlorophenoxy)propanoate esters with different alcohol moieties.

| Ester Product | Starting Alcohol | Synthetic Method | Catalyst/Reagent |

| Methyl 3-(4-chlorophenoxy)propanoate | Methanol (B129727) | Fischer-Speier Esterification | H₂SO₄ |

| Ethyl 3-(4-chlorophenoxy)propanoate | Ethanol | Fischer-Speier Esterification | H₂SO₄ |

| Propyl 3-(4-chlorophenoxy)propanoate | Propan-1-ol | Fischer-Speier Esterification | H₂SO₄ |

| Isopropyl 3-(4-chlorophenoxy)propanoate | Isopropanol | Transesterification | NaOPr |

| Benzyl 3-(4-chlorophenoxy)propanoate | Benzyl alcohol | Mitsunobu Reaction | PPh₃, DEAD |

Derivatization of the Aryloxy Ring

Modification of the substituents on the phenyl ring of the aryloxy group is another critical strategy for creating analogues. This allows for the investigation of electronic and steric effects on the compound's activity. The primary synthetic route to achieve this involves the Williamson ether synthesis . wikipedia.org

This reaction is used to form the ether linkage between a substituted phenol (B47542) and an appropriate alkyl halide. wikipedia.org To synthesize analogues of Butyl 3-(4-chlorophenoxy)propanoate, one would start with a substituted phenol, for example, 4-fluorophenol (B42351) or 4-methoxyphenol. The phenol is first deprotonated with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide ion. This nucleophilic phenoxide is then reacted with a butyl 3-halopropanoate, such as butyl 3-bromopropanoate, in an SN2 reaction to yield the desired ester.

The table below outlines the synthesis of several Butyl 3-(substituted-phenoxy)propanoates.

| Analogue Product | Starting Phenol | Reagent | Base |

| Butyl 3-(4-fluorophenoxy)propanoate | 4-Fluorophenol | Butyl 3-bromopropanoate | K₂CO₃ |

| Butyl 3-(4-methoxyphenoxy)propanoate | 4-Methoxyphenol | Butyl 3-bromopropanoate | NaH |

| Butyl 3-(4-nitrophenoxy)propanoate | 4-Nitrophenol | Butyl 3-bromopropanoate | K₂CO₃ |

| Butyl 3-(2,4-dichlorophenoxy)propanoate | 2,4-Dichlorophenol | Butyl 3-bromopropanoate | NaH |

| Butyl 3-(4-methylphenoxy)propanoate | 4-Methylphenol | Butyl 3-bromopropanoate | K₂CO₃ |

Alteration of the Alkyl Spacer Chain

Varying the length and structure of the alkyl chain that links the ester and the aryloxy groups can provide valuable insights into the optimal spatial arrangement for biological activity. This can be achieved by starting with different ω-haloalkanoic acid esters in the Williamson ether synthesis.

For instance, to synthesize an analogue with a shorter spacer, one could use a butyl 2-haloacetate. Conversely, a longer spacer can be introduced by using a butyl 4-halobutanoate. The general synthetic scheme remains the same: the sodium salt of 4-chlorophenol is reacted with the appropriate butyl haloalkanoate.

Furthermore, branching can be introduced into the alkyl spacer. For example, using butyl 2-bromo-2-methylpropanoate (B8525525) would lead to an analogue with a methyl group on the carbon adjacent to the ester carbonyl.

The following table details the synthesis of analogues with modified alkyl spacer chains.

| Analogue Product | Alkylating Agent |

| Butyl 2-(4-chlorophenoxy)acetate | Butyl 2-bromoacetate |

| Butyl 4-(4-chlorophenoxy)butanoate | Butyl 4-bromobutanoate |

| Butyl 2-(4-chlorophenoxy)propanoate | Butyl 2-bromopropanoate |

| Butyl 2-methyl-3-(4-chlorophenoxy)propanoate | Butyl 2-bromo-2-methylpropanoate |

Advanced Purification and Isolation Techniques in Preparative Chemistry

The successful synthesis of Butyl 3-(4-chlorophenoxy)propanoate and its analogues is contingent upon effective purification and isolation methods to ensure high purity of the final products. While traditional techniques like distillation and extraction are fundamental, advanced preparative chromatography methods are often necessary to separate complex mixtures and isolate target compounds with high purity, especially in the context of research and industrial applications.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of these esters. epa.gov It offers high resolution and is suitable for separating compounds with similar polarities. Both normal-phase and reversed-phase chromatography can be employed. For phenoxypropanoate esters, reversed-phase HPLC using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol is a common approach.

Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to preparative HPLC. researchgate.netyoutube.comwaters.combohrium.comchromatographytoday.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. waters.com This technique is particularly advantageous for its reduced solvent consumption and faster separation times. chromatographytoday.com The lower viscosity and higher diffusivity of supercritical fluids compared to liquids lead to higher efficiency and faster equilibration of the chromatographic system. chromatographytoday.com For the purification of compounds like Butyl 3-(4-chlorophenoxy)propanoate, SFC can offer significant advantages in terms of throughput and environmental impact.

Selective Crystallization is another important technique for the purification of solid esters or their precursors. scielo.br This method relies on the differences in solubility of the desired compound and its impurities in a particular solvent or solvent mixture. By carefully controlling conditions such as temperature, solvent composition, and cooling rate, it is possible to induce the selective crystallization of the target molecule, leaving impurities in the mother liquor. This can be a highly effective and scalable method for achieving high purity. scielo.br

The choice of purification technique depends on several factors, including the scale of the synthesis, the nature of the impurities, and the required purity of the final product. A combination of these techniques is often employed to achieve the desired level of purity.

Iii. Chemical Reactivity and Transformation Pathways of Butyl 3 4 Chlorophenoxy Propanoate

Photochemical Degradation Processes

Indirect Photoreactions and Radical Intermediates in Environmental Systems

Without specific studies on Butyl 3-(4-chlorophenoxy)propanoate, any attempt to provide the requested detailed research findings and data tables would be speculative and would not meet the required standards of scientific accuracy for this designated compound.

Oxidative and Reductive Transformation Pathways

The degradation of Butyl 3-(4-chlorophenoxy)propanoate can proceed through oxidative and reductive pathways, largely influenced by the surrounding environmental conditions. These transformations target different parts of the molecule, leading to a variety of intermediate and final products.

Oxidative Transformation:

In aerobic environments, oxidative processes are the primary drivers of degradation. These reactions are often initiated by highly reactive species such as hydroxyl radicals (•OH). The ether linkage and the aromatic ring are particularly susceptible to oxidative attack. Drawing parallels from studies on structurally similar phenoxyalkanoic acid herbicides, the oxidative degradation of Butyl 3-(4-chlorophenoxy)propanoate is expected to proceed via hydroxylation of the aromatic ring and cleavage of the ether bond. acs.orgnih.gov

The photocatalytic degradation of analogous compounds like 4-chlorophenoxyacetic acid (4-CPA) in the presence of titanium dioxide (TiO2) or through photo-Fenton reactions (Fe(III)/H2O2) has been shown to be effective. nih.govrsc.orgrsc.org These processes generate hydroxyl radicals that attack the aromatic ring, leading to the formation of hydroxylated intermediates. The primary aromatic intermediate anticipated from the oxidative degradation of Butyl 3-(4-chlorophenoxy)propanoate is 4-chlorophenol (B41353), formed by the cleavage of the ether linkage. nih.govrsc.org Further oxidation can lead to the formation of 4-chlorocatechol (B124253) and hydroquinone. nih.govacs.org Subsequent ring opening and further oxidation of these aromatic intermediates result in the formation of various short-chain carboxylic acids, such as glycolic, glyoxylic, formic, malic, maleic, fumaric, and oxalic acids, which can ultimately be mineralized to carbon dioxide and water. nih.govacs.org

Reductive Transformation:

Under anaerobic conditions, such as in saturated soils, sediments, and anoxic water bodies, reductive transformations become significant. The primary reductive pathway for chlorinated aromatic compounds is reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom. nih.govasm.orgascelibrary.org This process is often mediated by anaerobic microorganisms. nih.govasm.org

For Butyl 3-(4-chlorophenoxy)propanoate, reductive dechlorination would lead to the formation of Butyl 3-(phenoxy)propanoate. This resulting compound would be less toxic and potentially more amenable to further aerobic degradation. Studies on various chlorophenols have demonstrated that the position and number of chlorine substituents influence the rate of dehalogenation. ascelibrary.orgnih.gov

The following table summarizes the key oxidative and reductive transformation pathways and their expected primary products for Butyl 3-(4-chlorophenoxy)propanoate, based on literature for analogous compounds.

| Transformation Pathway | Reactant/Condition | Primary Transformation | Expected Primary Products | References |

| Oxidative Degradation | Hydroxyl Radicals (e.g., Photo-Fenton, TiO2 photocatalysis) | Ether bond cleavage and aromatic ring hydroxylation | 4-chlorophenol, Butan-1-ol, 3-hydroxypropanoic acid | nih.govrsc.orgrsc.org |

| Further oxidation of aromatic intermediates | 4-chlorocatechol, Hydroquinone | nih.govacs.org | ||

| Aromatic ring opening | Short-chain carboxylic acids (e.g., oxalic acid, formic acid) | nih.govacs.org | ||

| Reductive Degradation | Anaerobic conditions, electron donors | Reductive dehalogenation | Butyl 3-(phenoxy)propanoate | nih.govasm.orgascelibrary.org |

Environmental Degradation Studies and Metabolite Identification in Non-Biological Media

The environmental persistence of Butyl 3-(4-chlorophenoxy)propanoate is largely determined by its susceptibility to abiotic degradation processes in various environmental compartments, such as water and soil. While specific studies on Butyl 3-(4-chlorophenoxy)propanoate are limited, the degradation pathways can be inferred from research on analogous phenoxy herbicides and esters. The primary non-biological degradation pathways are hydrolysis and photolysis.

Hydrolysis:

The ester linkage in Butyl 3-(4-chlorophenoxy)propanoate is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This reaction can be catalyzed by either acids or bases. libretexts.orglardbucket.orgchemguide.co.uk

Acid-catalyzed hydrolysis: In acidic aqueous environments, the ester is heated with an excess of water in the presence of a strong acid catalyst. This reversible reaction yields 3-(4-chlorophenoxy)propanoic acid and butan-1-ol. libretexts.orglardbucket.orglibretexts.org

Base-catalyzed hydrolysis (Saponification): Under alkaline conditions, the hydrolysis is irreversible and typically proceeds more readily. The reaction with a base, such as sodium hydroxide (B78521), yields the salt of the carboxylic acid (sodium 3-(4-chlorophenoxy)propanoate) and butan-1-ol. libretexts.orglardbucket.orgmasterorganicchemistry.com

The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis is faster at higher temperatures and at pH values away from neutral.

Photodegradation:

Photodegradation, or photolysis, involves the breakdown of a chemical by light energy, particularly in the ultraviolet (UV) spectrum. For aromatic compounds like Butyl 3-(4-chlorophenoxy)propanoate, direct photolysis can occur through the absorption of UV radiation, leading to the excitation and subsequent cleavage of chemical bonds. The C-Cl bond on the aromatic ring and the ether linkage are potential sites for photolytic cleavage.

Studies on other chlorophenoxy compounds have shown that photolysis in aqueous solutions can lead to the formation of various photoproducts. For instance, the photocatalytic degradation of 4-CPA in the presence of an iron complex and hydrogen peroxide under UV irradiation (365 nm) resulted in the formation of 4-chlorophenol and phenol (B47542) as the main degradation intermediates, which are further mineralized upon continuous irradiation. rsc.orgrsc.org

The following table presents the identified metabolites from environmental degradation studies of analogous compounds in non-biological media, which are expected to be relevant for Butyl 3-(4-chlorophenoxy)propanoate.

| Degradation Process | Parent Compound Studied | Conditions | Identified Metabolites/Products | References |

| Hydrolysis | Butyl acetate (B1210297) / Ethyl propanoate | Acidic (H+ catalyst, heat) | Acetic acid and 1-butanol (B46404) / Propanoic acid and ethanol | libretexts.orglardbucket.org |

| Ethyl propanoate | Basic (NaOH, heat) | Sodium propanoate and ethanol | chemguide.co.ukmasterorganicchemistry.com | |

| Photocatalysis | 4-chlorophenoxyacetic acid (4-CPA) | TiO2, UV irradiation | 4-chlorophenol | nih.gov |

| Photo-Fenton Degradation | 4-chlorophenoxyacetic acid (4-CPA) | Fe(III) complex, H2O2, UV (365 nm) | 4-chlorophenol, Phenol | rsc.orgrsc.org |

| Electrochemical Oxidation | 4-chlorophenoxyacetic acid (4-CPA) | Electro-Fenton, Photoelectro-Fenton | 4-chlorophenol, 4-chlorocatechol, Hydroquinone, Glycolic acid, Glyoxylic acid, Formic acid, Malic acid, Maleic acid, Fumaric acid, Oxalic acid | nih.govacs.org |

The degradation of Butyl 3-(4-chlorophenoxy)propanoate in the environment is a complex process involving multiple pathways. The relative importance of hydrolysis, photolysis, and microbial degradation will depend on specific environmental conditions such as pH, temperature, light intensity, and the presence of microbial populations.

Iv. Advanced Analytical Methodologies for Butyl 3 4 Chlorophenoxy Propanoate and Its Transformation Products

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical separation, enabling the isolation of target analytes from complex mixtures. For Butyl 3-(4-chlorophenoxy)propanoate and its transformation products, several chromatographic techniques are particularly effective.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like Butyl 3-(4-chlorophenoxy)propanoate. Due to its ester structure, the compound exhibits sufficient volatility for GC analysis. However, a common strategy for analyzing phenoxy acid herbicides and their esters involves a hydrolysis step to convert the esters to their corresponding acids. nemi.gov These acids are then derivatized, typically through methylation or butylation, to increase their volatility and improve chromatographic performance. nemi.govnih.govnih.gov

For detection, selective detectors are paramount for achieving low detection limits and minimizing matrix interference.

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it exceptionally well-suited for detecting the chlorine-containing Butyl 3-(4-chlorophenoxy)propanoate and its primary transformation products. nemi.govepa.gov U.S. EPA methods for related herbicides frequently specify GC-ECD for its sensitivity and selectivity towards these types of analytes. econference.io

Flame Photometric Detector (FPD): While primarily used for sulfur- or phosphorus-containing compounds, the FPD can be utilized if appropriate derivatizing agents are employed, although it is less common for chlorinated substances.

Halogen-Selective Detectors: Detectors like the electrolytic conductivity detector (ELCD) or the Hall electrolytic conductivity detector (HECD) offer high selectivity for halogenated compounds and can be used as an alternative to the ECD. epa.gov

Table 1: GC Conditions for Analysis of Related Phenoxy Herbicides (Illustrative)

| Parameter | Condition | Reference |

| Technique | Gas Chromatography (GC) | nemi.govepa.gov |

| Derivatization | Hydrolysis followed by methylation (e.g., with boron trifluoride-methanol) or butylation. | nemi.govnih.gov |

| Column | DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or similar non-polar to mid-polar column. | cirad.fr |

| Injector | Split/splitless, 250 °C | thermofisher.com |

| Carrier Gas | Helium | cirad.fr |

| Detector | Electron Capture Detector (ECD) | nemi.govepa.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly advantageous for analyzing the transformation products of Butyl 3-(4-chlorophenoxy)propanoate, such as the more polar 3-(4-chlorophenoxy)propanoic acid, which is less volatile and may not be suitable for direct GC analysis. nih.govnih.gov A key advantage of HPLC is that it often circumvents the need for derivatization. econference.io

A variety of detectors can be coupled with HPLC systems for comprehensive analysis:

Ultraviolet (UV) and Photodiode Array (PDA) Detection: The aromatic ring in Butyl 3-(4-chlorophenoxy)propanoate and its derivatives allows for strong absorption of UV light. A UV detector set at a specific wavelength (e.g., 280 nm) can provide sensitive detection. nih.gov A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, aiding in peak identification and purity assessment. researchgate.net

Evaporative Light Scattering Detector (ELSD): The ELSD is a "universal" detector that responds to any analyte that is less volatile than the mobile phase. While generally less sensitive than UV detection for chromophoric compounds, it can be useful for detecting transformation products that may lack a strong UV chromophore. nih.gov Its response is often non-linear, which must be considered for quantitative analysis.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. lcms.cz This technique bridges the gap between gas and liquid chromatography and is effective for separating a variety of compounds, including those of medium polarity and lipophilic character. mz-at.de

Key advantages of SFC include:

High Speed and Efficiency: The low viscosity of supercritical fluids allows for high flow rates without generating excessive backpressure, leading to faster analyses compared to HPLC. lcms.cz

Unique Selectivity: SFC often provides different separation patterns and selectivity compared to both GC and HPLC, which can be advantageous for resolving complex mixtures or separating isomers. lcms.cz

"Greener" Alternative: The primary use of CO2 as the mobile phase significantly reduces the consumption of organic solvents.

While specific applications for Butyl 3-(4-chlorophenoxy)propanoate are not extensively documented, SFC has proven effective for the analysis of other pesticides and for separating complex lipid mixtures, demonstrating its potential for this class of compounds. nih.govnih.gov It can be readily coupled with mass spectrometry for enhanced detection and identification. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry is an indispensable tool for the analysis of Butyl 3-(4-chlorophenoxy)propanoate, providing not only highly sensitive quantification but also definitive structural information. It is most powerfully applied when coupled with a chromatographic separation technique (GC-MS or LC-MS).

When coupled with Gas Chromatography, EI and CI are the most common ionization techniques.

Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the analyte molecule. thermofisher.com This process imparts significant energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a unique "fingerprint" of the compound, which can be compared to spectral libraries for confident identification. researchgate.net The presence of chlorine in Butyl 3-(4-chlorophenoxy)propanoate would produce a characteristic isotopic pattern in the fragment ions, further aiding identification. nih.gov

Chemical Ionization (CI): This is a "soft" ionization technique that uses a reagent gas (e.g., methane (B114726) or ammonia) to ionize the analyte through proton transfer. CI imparts less energy to the molecule, resulting in minimal fragmentation and typically a prominent protonated molecular ion ([M+H]+). This is extremely useful for unequivocally determining the molecular weight of the parent compound or its derivatized form.

For analyses using HPLC, ESI and APCI are the dominant ionization sources. Coupling these with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity.

Electrospray Ionization (ESI): ESI is ideal for polar and ionizable compounds. americanlaboratory.com It is particularly effective for analyzing the acidic transformation product, 3-(4-chlorophenoxy)propanoic acid, in negative ion mode ([M-H]-). econference.ionih.gov The parent ester, Butyl 3-(4-chlorophenoxy)propanoate, is less polar and may show a weaker response in ESI. Ionization can sometimes be suppressed by matrix components. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar to moderately polar compounds that are not as amenable to ESI. americanlaboratory.comjfda-online.com It involves a corona discharge to ionize the analyte in the gas phase. Butyl 3-(4-chlorophenoxy)propanoate would likely be analyzed effectively using APCI. Studies have shown that APCI can provide excellent sensitivity for various pesticides and environmental contaminants. dphen1.com

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion from ESI or APCI) is selected, fragmented, and the resulting product ions are detected. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and dramatically reduces chemical noise, enabling quantification at very low levels. econference.iodphen1.com

Table 2: Mass Spectrometry Ionization Techniques for Target Analytes

| Analyte | Most Likely Technique | Ionization Source | Rationale | Reference |

| Butyl 3-(4-chlorophenoxy)propanoate (as ester) | GC-MS | EI / CI | Volatile ester suitable for GC. EI for fragmentation fingerprint, CI for molecular weight confirmation. | thermofisher.com |

| Butyl 3-(4-chlorophenoxy)propanoate (as ester) | LC-MS/MS | APCI | Good for moderately polar compounds not easily ionized by ESI. | americanlaboratory.comjfda-online.com |

| 3-(4-chlorophenoxy)propanoic acid (Transformation Product) | LC-MS/MS | ESI (Negative Mode) | The acidic proton is readily lost, forming a negative ion suitable for ESI. | econference.ionih.gov |

| 4-chlorophenol (B41353) (Transformation Product) | LC-MS/MS | ESI (Negative Mode) | The phenolic proton is acidic and easily lost for analysis in negative ion mode. | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise identification of Butyl 3-(4-chlorophenoxy)propanoate and its various transformation products. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the determination of a compound's elemental formula from its exact mass, a critical step in structural elucidation. The high resolving power of HRMS also enables the separation of ions with very similar mass-to-charge ratios, which is crucial when analyzing complex mixtures.

When studying Butyl 3-(4-chlorophenoxy)propanoate, HRMS can confidently confirm its identity by matching the experimentally measured mass to the theoretically calculated exact mass. Furthermore, when coupled with tandem mass spectrometry (MS/MS), HRMS is instrumental in characterizing transformation products. mdpi.comresearchgate.net The accurate mass measurement of fragment ions produced during MS/MS analysis provides detailed structural information, helping to pinpoint the sites of metabolic or environmental degradation, such as hydroxylation or cleavage of the ester or ether linkages. mdpi.comresearchgate.net This capability is vital for mapping the biotransformation pathways of the compound.

Table 1: Illustrative HRMS Data for Butyl 3-(4-chlorophenoxy)propanoate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇ClO₃ |

| Theoretical Exact Mass (M) | 256.0815 u |

| Adduct Ion | [M+H]⁺ |

| Theoretical m/z of Adduct | 257.0888 |

| Typical Mass Accuracy | < 5 ppm |

| Typical Resolving Power | > 10,000 FWHM |

This table presents theoretical values. Actual experimental results may show slight variations.

Spectroscopic Techniques for Mechanistic and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural analysis of Butyl 3-(4-chlorophenoxy)propanoate. researchgate.net It provides detailed insights into the molecular structure, including the connectivity of atoms and their spatial relationships. dntb.gov.uaethernet.edu.et

¹H NMR: The proton (¹H) NMR spectrum provides information on the chemical environment of the hydrogen atoms. For Butyl 3-(4-chlorophenoxy)propanoate, distinct signals would be observed for the protons on the aromatic ring, the propanoate chain, and the butyl group. The aromatic protons typically appear in the downfield region of the spectrum, and their splitting patterns can reveal their relative positions on the ring. The protons of the aliphatic chains resonate at higher field strengths, and their chemical shifts and multiplicities confirm the structure of the ester and ether functionalities.

¹³C NMR: The carbon-13 (¹³C) NMR spectrum indicates the number and types of carbon atoms in the molecule. researchgate.net Each unique carbon atom gives a distinct signal. Key signals would include the carbonyl carbon of the ester group (at low field), the aromatic carbons, and the aliphatic carbons of the propanoate and butyl chains.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Butyl 3-(4-chlorophenoxy)propanoate

| Proton Group | Predicted Chemical Shift (ppm) | Typical Multiplicity |

|---|---|---|

| Aromatic Protons | 6.8 - 7.3 | d |

| -OCH₂- (propanoate) | 4.1 - 4.3 | t |

| -CH₂CO- (propanoate) | 2.7 - 2.9 | t |

| -OCH₂- (butyl) | 4.0 - 4.2 | t |

| -CH₂- (butyl, internal) | 1.3 - 1.7 | m |

| -CH₃ (butyl) | 0.9 - 1.0 | t |

Note: These are generalized predictions. Actual values can be influenced by the solvent and other experimental conditions. d = doublet, t = triplet, m = multiplet.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, effectively creating a molecular "fingerprint". nih.govnih.gov These techniques are highly specific and can be used for the identification and structural analysis of compounds like Butyl 3-(4-chlorophenoxy)propanoate. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying functional groups. A strong absorption band for the C=O stretch of the ester group would be expected. Other characteristic bands would include C-O stretching vibrations for the ether and ester linkages, C-H stretching for the aromatic and aliphatic parts of the molecule, and vibrations associated with the chlorinated aromatic ring.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. While the C=O stretch is also observable, symmetric vibrations, such as those of the aromatic ring, often produce strong signals in the Raman spectrum. This technique can be advantageous for analyzing samples in aqueous solutions. nih.gov

Table 3: Key Expected IR Absorption Frequencies for Butyl 3-(4-chlorophenoxy)propanoate

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Ester) | Stretch | 1730 - 1750 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-O (Ether & Ester) | Stretch | 1000 - 1300 |

| C-Cl | Stretch | 600 - 800 |

Development and Validation of Analytical Methods in Complex Research Matrices

The accurate quantification of Butyl 3-(4-chlorophenoxy)propanoate and its transformation products in complex matrices like soil, water, or biological tissues requires the development and rigorous validation of analytical methods. thermofisher.comresearchgate.net These methods are essential for ensuring the reliability of data in environmental monitoring or metabolic research. diva-portal.orgepa.gov

The development process typically involves several key steps:

Sample Preparation: This initial step is crucial for removing interfering substances and concentrating the analyte. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.net For phenoxy acid herbicides and their esters, an initial hydrolysis step may be employed to convert any conjugates to the parent acid for a total residue measurement. diva-portal.orgnih.gov

Chromatographic Separation: Gas chromatography (GC) or liquid chromatography (LC) is used to separate the analyte from other compounds in the prepared sample. The choice between GC and LC depends on the volatility and thermal stability of the compound and its transformation products.

Detection: Mass spectrometry is the preferred detection method due to its high sensitivity and selectivity. diva-portal.org When coupled with chromatography (GC-MS or LC-MS/MS), it allows for confident identification and quantification, even at low concentrations.

Once a method is developed, it must undergo a thorough validation process to ensure its performance. The validation assesses several key parameters:

Specificity and Selectivity: The method's ability to measure the analyte accurately in the presence of other components.

Linearity and Range: The concentration range over which the method provides a proportional response.

Accuracy and Precision: How close the measured values are to the true value and the degree of variability in repeated measurements. nih.gov

Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified. nih.gov

Robustness: The method's resilience to small, deliberate changes in experimental parameters.

Matrix Effects: The influence of the sample matrix on the analyte signal, which is a particularly important consideration in LC-MS analysis. researchgate.netnih.gov

V. Environmental Fate and Ecotoxicological Research Non Human Focus

Environmental Partitioning and Distribution Studies

The movement and distribution of a chemical in the environment are governed by its physical and chemical properties, which influence its partitioning between soil, water, and air.

For a related compound, cyhalofop-butyl (B1669532), adsorption was positively correlated with soil clay and organic carbon content. conicet.gov.ar The Freundlich sorption coefficient (Kf) for cyhalofop-butyl in sandy clay loam was found to be in the range of 1.08 to 2.07 L kg-1. conicet.gov.ar The organic carbon-water (B12546825) partition coefficient (Koc), which indicates the tendency of a chemical to bind to soil organic carbon, ranged from 45.53 to 121.06 for cyhalofop-butyl in the same study, suggesting weaker adsorption in soils with low organic carbon and thus a potential for mobility. conicet.gov.ar

Table 1: Freundlich Sorption Coefficients for Cyhalofop-butyl in Sandy Clay Loam (Data presented for a structurally similar compound due to lack of direct data for Butyl 3-(4-chlorophenoxy)propanoate)

| Parameter | Value Range | Reference |

|---|---|---|

| Freundlich sorption coefficient (Kf) | 1.08 - 2.07 L kg-1 | conicet.gov.ar |

| Organic carbon-water partition coefficient (Koc) | 45.53 - 121.06 | conicet.gov.ar |

Specific data on the leaching potential and mobility of Butyl 3-(4-chlorophenoxy)propanoate in aquatic systems is not available. However, chlorophenoxy herbicides, as a class, are generally considered to have a marginal potential for leaching into groundwater. who.int The mobility of these compounds is influenced by factors such as their water solubility, soil binding characteristics, and the rate of their degradation. The hydrolysis of the ester to the more water-soluble carboxylate anion under neutral to alkaline conditions would be expected to increase its mobility in water. who.int

Information on the volatilization of Butyl 3-(4-chlorophenoxy)propanoate is scarce. For a related compound, the herbicide MCPA (4-chloro-2-methylphenoxyacetic acid), negligible quantities of volatile organic compounds were formed, indicating low volatility. mdpi.com The Henry's Law Constant, a measure of a chemical's tendency to partition between air and water, is not available for Butyl 3-(4-chlorophenoxy)propanoate. For general reference, Henry's Law constants for a wide range of organic compounds have been compiled, but data for this specific compound is absent. noaa.govhenrys-law.orghenrys-law.org Given the structure of the molecule, significant volatilization from water bodies is not anticipated to be a major dissipation pathway.

Biodegradation in Natural and Engineered Environmental Systems

Biodegradation is a primary route for the environmental dissipation of chlorophenoxy herbicides. who.int The initial step for Butyl 3-(4-chlorophenoxy)propanoate would be hydrolysis to 3-(4-chlorophenoxy)propanoic acid. libretexts.orgchemguide.co.uk

While no specific microbial strains have been reported for the degradation of Butyl 3-(4-chlorophenoxy)propanoate, numerous microorganisms are known to degrade other chlorophenoxy herbicides. Fungi, in particular, have been shown to be effective in the bioremediation of these compounds through mechanisms like biotransformation and biodegradation. nih.gov For example, the degradation of 2,4-D (2,4-dichlorophenoxyacetic acid) has been observed in various fungal species. nih.gov

The degradation of the closely related 4-chlorophenoxyacetic acid (4-CPA) has been studied, and it is likely that 3-(4-chlorophenoxy)propanoic acid would follow a similar pathway. The initial steps would involve the cleavage of the ether bond. nih.govacs.org

For the related compound 4-CPA, several aromatic intermediates have been identified during its degradation, including 4-chlorophenol (B41353), 4-chlorocatechol (B124253), and hydroquinone. nih.govacs.org Further oxidation of these intermediates leads to the formation of chloride ions and various carboxylic acids such as glycolic, glyoxylic, formic, malic, maleic, fumaric, and oxalic acids. nih.govacs.org It is plausible that the biodegradation of 3-(4-chlorophenoxy)propanoic acid would produce similar intermediates, beginning with the formation of 4-chlorophenol.

Table 2: Potential Microbial Metabolites of Butyl 3-(4-chlorophenoxy)propanoate based on Analogue Data

| Initial Compound | Anticipated Initial Metabolites | Further Degradation Products (based on 4-CPA) | Reference |

|---|---|---|---|

| Butyl 3-(4-chlorophenoxy)propanoate | 3-(4-chlorophenoxy)propanoic acid, Butanol | 4-chlorophenol, 4-chlorocatechol, Hydroquinone, various carboxylic acids | libretexts.orgchemguide.co.uknih.govacs.org |

Lack of Specific Research Data Precludes Detailed Environmental Assessment of Butyl 3-(4-chlorophenoxy)propanoate

A comprehensive review of existing scientific literature reveals a significant scarcity of specific data on the environmental fate and ecotoxicological impact of the chemical compound Butyl 3-(4-chlorophenoxy)propanoate. Despite its classification within the broader group of chlorophenoxy herbicides, which have been the subject of extensive environmental research, this particular ester has not been individually characterized in key areas of environmental risk assessment.

Consequently, a detailed analysis of its enzymatic biodegradation, ecotoxicity in standard model organisms, and its potential for bioaccumulation and biotransformation in non-human biota cannot be provided at this time. The absence of such fundamental data highlights a notable gap in the environmental science literature.

There is no specific information available in the scientific literature detailing the enzymatic mechanisms responsible for the environmental breakdown of Butyl 3-(4-chlorophenoxy)propanoate. While the biodegradation of chlorophenoxy herbicides, in general, is known to be initiated by microbial enzymes such as esterases, which cleave the ester linkage, and dioxygenases, which are involved in the cleavage of the ether bond and dearomatization of the phenyl ring, the specific enzymes and metabolic pathways for Butyl 3-(4-chlorophenoxy)propanoate have not been identified or studied.

No dedicated ecotoxicological studies for Butyl 3-(4-chlorophenoxy)propanoate are available in the public domain. Therefore, no quantitative data on its toxicity to key environmental indicator species can be presented.

Specific median effective concentration (EC50) values for algae and median lethal concentration (LC50) values for daphnids and fish for Butyl 3-(4-chlorophenoxy)propanoate have not been determined or reported in accessible scientific literature. While general toxicity data exists for other chlorophenoxy herbicides, it is not scientifically sound to extrapolate these findings to this specific compound without direct experimental evidence.

Information regarding the toxic effects of Butyl 3-(4-chlorophenoxy)propanoate on terrestrial organisms is also lacking. No studies have been published that assess its impact on soil invertebrates, such as the earthworm Eisenia fetida, or its phytotoxicity to various plant species.

There are no available studies on the bioaccumulation potential of Butyl 3-(4-chlorophenoxy)propanoate in environmental biota. Consequently, key metrics such as the Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) have not been established for this compound. Furthermore, research on its biotransformation pathways and the identification of its metabolites in non-human organisms has not been conducted.

Vi. Mechanistic Investigations of Biological Activity in Non Human Systems

Plant Growth Regulation and Herbicide Mode of Action

Butyl 3-(4-chlorophenoxy)propanoate functions as a synthetic plant growth regulator. biotrend.comkingquenson.com At low concentrations, it can be used to promote desirable outcomes such as fruit set and development. plantgrowthhormones.comnih.gov Conversely, at higher concentrations, it acts as a potent herbicide, particularly against broadleaf weeds. biotrend.comkingquenson.com The compound is absorbed by the plant through its roots, stems, and leaves. kingquenson.complantgrowthhormones.com

The herbicidal action is not due to a single event but rather a cascade of disruptions in various growth processes within susceptible plants. nufarm.com This leads to abnormal growth and, ultimately, plant death. The compound itself, an ester, is considered a pro-herbicide. Within the plant, it is metabolized into its active form, 3-(4-chlorophenoxy)propanoic acid, which is responsible for the subsequent physiological effects. wikipedia.org

The primary mode of action for Butyl 3-(4-chlorophenoxy)propanoate is auxin mimicry. nufarm.commedchemexpress.com Its active form, 3-(4-chlorophenoxy)propanoic acid, structurally resembles the natural plant hormone indole-3-acetic acid (IAA). wikipedia.org This structural similarity allows it to bind to auxin-binding proteins (ABPs) and receptors located in the cell membrane, endoplasmic reticulum, and nucleus. nufarm.com

By acting as an imposter of IAA, the compound hijacks the plant's natural hormonal signaling pathways. Unlike natural auxins, which are tightly regulated by the plant through synthesis, degradation, and transport, synthetic auxins like the active form of Butyl 3-(4-chlorophenoxy)propanoate lead to a persistent and unregulated stimulation of auxin-responsive genes. This sustained signal overwhelms the plant's ability to maintain normal, coordinated development, inducing rapid and uncontrolled growth that ultimately leads to the plant's demise. wikipedia.org

The auxin-mimicking action of Butyl 3-(4-chlorophenoxy)propanoate triggers a wide range of abnormal physiological and developmental responses in susceptible plants. These herbicides are translocated within the plant to meristematic tissues, such as root and shoot tips, where they exert their effects. nufarm.com

Key physiological effects include:

Uncontrolled Cell Elongation and Division: The compound stimulates abnormal cell enlargement and division, leading to disorganized tissue proliferation. biotrend.comnufarm.com

Epinasty: A classic symptom of auxin herbicide exposure is the twisting and bending of stems and petioles due to uneven growth rates in different tissue layers.

Leaf and Stem Malformation: Susceptible plants often exhibit cupped, crinkled, or strapped leaves and the formation of callus tissue on stems. nufarm.com

Disruption of Transport Processes: The herbicide interferes with the normal transport of nutrients and sugars within the phloem, disrupting the plant's metabolism. nufarm.com

Inhibition of Root Growth: While stimulating shoot growth uncontrollably, it often inhibits root development. biotrend.comepa.gov

Table 1: Summary of Physiological Effects of Phenoxy Herbicides on Susceptible Plants

| Physiological Process | Effect | Observable Symptoms |

|---|---|---|

| Cell Growth | Uncontrolled elongation and division | Tissue swelling, callus formation, stem twisting (epinasty) |

| Organ Development | Abnormal formation of leaves, stems, and roots | Leaf cupping, parallel venation, stunted or swollen roots |

| Nutrient Transport | Disruption of phloem loading and transport | Accumulation of sugars in leaves, starvation of growing points |

| Protein Synthesis | Altered protein synthesis and metabolism | General disruption of normal plant function, leading to death |

| Apical Dominance | Loss of normal apical dominance | Proliferation of secondary shoots, bushy appearance |

Enzyme Inhibition or Activation in Non-Human Biological Pathways

Furthermore, other classes of phenoxy-based herbicides have been developed that target different enzymes. For example, some α-(substituted-phenoxyacetoxy)alkylphosphonates have been shown to inhibit the pyruvate (B1213749) dehydrogenase complex (PDHc), a critical enzyme in cellular respiration. acs.orgnih.gov While this is a distinct mode of action from auxin mimicry, it highlights that the phenoxy scaffold can be adapted to interact with various enzyme systems in plants. For Butyl 3-(4-chlorophenoxy)propanoate, however, auxin mimicry remains the scientifically established primary mode of action.

Target Organism Specificity and Selectivity in Agricultural Applications

A key feature of phenoxy herbicides, including Butyl 3-(4-chlorophenoxy)propanoate, is their selectivity. They are highly effective against broadleaf (dicotyledonous) weeds while causing relatively little harm to grass (monocotyledonous) crops like wheat, corn, and rice. wikipedia.orgagrilife.org This selectivity is a critical attribute for their use in agriculture, allowing for the control of weeds within established crops.

The basis for this selectivity is multifactorial and not fully understood, but several key differences between monocots and dicots are believed to contribute:

Translocation Differences: Grasses may restrict the movement (translocation) of the herbicide to its sites of action more effectively than broadleaf plants. nufarm.com

Metabolic Detoxification: Tolerant grass species are often able to metabolize the herbicide into non-toxic compounds more rapidly than susceptible broadleaf species. nufarm.com

Morphological and Structural Differences: The physical structure of grasses, such as the vertical orientation of their leaves and the protected location of their growing points, can reduce the interception and absorption of foliar-applied herbicides compared to the broad, horizontally-oriented leaves of many weeds.

Structure-Activity Relationship (SAR) Studies in Non-Human Biological Contexts

The biological activity of phenoxy herbicides is intrinsically linked to their molecular structure. mdpi.com Structure-activity relationship (SAR) studies investigate how modifications to the chemical structure affect its herbicidal efficacy. For auxin-mimic herbicides, several structural features are crucial for activity.

The Phenoxy Ring System: The substituted aromatic ring is a core component. The type and position of substituents on this ring significantly influence activity. In Butyl 3-(4-chlorophenoxy)propanoate, the chlorine atom at the para- (4-) position is critical.

The Carboxylic Acid Side Chain (or its Ester): An acidic functional group, or a group that can be hydrolyzed to an acid like the butyl ester, is essential for auxin-like activity. The length and structure of this side chain can modify the compound's potency and selectivity.

The Ether Linkage: The oxygen atom connecting the phenyl ring and the propanoate side chain is a defining feature of this chemical class.

The esterification of the carboxylic acid to form Butyl 3-(4-chlorophenoxy)propanoate primarily affects the compound's physical properties, such as its solubility and ability to penetrate the plant cuticle. wikipedia.orgagrilife.org Once inside the plant, the butyl group is cleaved, releasing the active acid.

Table 2: Structure-Activity Relationship of Selected Phenoxy Herbicides

| Compound Name | Chemical Structure | Key Structural Features & Activity Notes |

|---|---|---|

| Butyl 3-(4-chlorophenoxy)propanoate | Cl-Ph-O-CH(CH₃)COO(CH₂)₃CH₃ | Propanoate ester form enhances uptake. A single chlorine at the 4-position. Acts as a pro-herbicide. |

| 4-Chlorophenoxyacetic acid (4-CPA) | Cl-Ph-O-CH₂COOH | The active acid form of many related herbicides. A single chlorine at the 4-position on an acetic acid side chain. nih.govwikipedia.org |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Cl₂-Ph-O-CH₂COOH | Two chlorine atoms (positions 2 and 4) on the phenyl ring. One of the most common and potent phenoxy herbicides. wikipedia.org |

| (4-chloro-2-methylphenoxy)acetic acid (MCPA) | Cl,CH₃-Ph-O-CH₂COOH | A chlorine at the 4-position and a methyl group at the 2-position. Activity profile is similar to 2,4-D. wikipedia.org |

This analysis underscores that subtle changes in the molecular structure, such as the number and position of halogen substituents or the nature of the side chain, can lead to significant differences in herbicidal activity and crop selectivity. mdpi.comnih.gov

Vii. Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules. These methods provide insights into the distribution of electrons within a molecule, which governs its reactivity and interactions with other molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov

For Butyl 3-(4-chlorophenoxy)propanoate, FMO analysis can predict its reactivity towards other molecules in biological systems or the environment. The energies of the HOMO and LUMO, along with their spatial distribution, can indicate the likely sites of electrophilic or nucleophilic attack. For instance, the oxygen atoms of the ester and ether groups, with their lone pairs of electrons, are likely to be regions of high HOMO density, making them susceptible to electrophilic attack. Conversely, the aromatic ring and the carbonyl carbon are potential sites for nucleophilic attack, characterized by significant LUMO contributions.

Table 1: Illustrative Frontier Molecular Orbital Data for a Representative Organic Molecule

| Parameter | Description | Illustrative Energy Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

Note: The values in this table are illustrative for a typical organic molecule and are not specific experimental or calculated values for Butyl 3-(4-chlorophenoxy)propanoate. The actual values would be determined through specific quantum chemical calculations.

Quantum chemical calculations are invaluable for mapping out the potential reaction pathways of a molecule, such as its degradation in the environment or its metabolic transformation in an organism. By calculating the potential energy surface of a reaction, researchers can identify the most probable mechanism, including the structures of intermediates and transition states.

For Butyl 3-(4-chlorophenoxy)propanoate, this could involve studying its hydrolysis, a likely degradation pathway for the ester group. Computational methods can model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent breaking of the ester bond to form 3-(4-chlorophenoxy)propanoic acid and butanol. The calculated activation energies for different potential pathways can determine the most favorable reaction route under various environmental conditions (e.g., pH).

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule like Butyl 3-(4-chlorophenoxy)propanoate behaves in a realistic setting, such as in water. nih.gov

An MD simulation of Butyl 3-(4-chlorophenoxy)propanoate in an aqueous solution would reveal its conformational preferences. The molecule possesses several rotatable bonds, leading to a range of possible three-dimensional structures. MD simulations can determine the most populated conformations and the energy barriers between them. This information is crucial as the biological activity of a molecule can be highly dependent on its shape.

Furthermore, these simulations can detail the interactions between the herbicide and water molecules. By analyzing the radial distribution functions, it is possible to understand how water molecules arrange themselves around different parts of the herbicide, such as the hydrophobic aromatic ring and the more polar ester group. This provides insights into its solubility and potential for transport in aqueous environments. The interaction energies between the solute and solvent can also be calculated, offering a measure of the stability of the solvated complex. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques that correlate the structural or property-based features of a chemical with its biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are widely used in environmental science and ecotoxicology to predict the fate and effects of chemicals, thereby reducing the need for extensive experimental testing. researchgate.netnih.gov

To build a QSAR or QSPR model, a set of numerical parameters, known as molecular descriptors, are calculated for each chemical in a dataset. These descriptors quantify various aspects of the molecular structure, such as its size, shape, and electronic properties. For predicting the environmental fate of Butyl 3-(4-chlorophenoxy)propanoate, relevant descriptors would include:

LogP (Octanol-Water Partition Coefficient): A measure of hydrophobicity, which influences soil sorption and bioaccumulation.

Molecular Weight: Relates to the size of the molecule.

Polarizability: Describes the ease with which the electron cloud can be distorted, affecting intermolecular interactions.

Topological Descriptors: Numerical representations of the molecular structure and branching.

Quantum Chemical Descriptors: Such as HOMO and LUMO energies, which relate to reactivity and potential for degradation. researchgate.net

Once a large set of descriptors is generated, statistical methods are used to select the most relevant ones for predicting a specific property, such as biodegradability or soil adsorption coefficient (Koc).

QSAR models can be developed to predict the ecotoxicological effects of Butyl 3-(4-chlorophenoxy)propanoate on non-human organisms, such as algae, daphnids, and fish. nih.govnih.gov This involves collecting experimental toxicity data (e.g., LC50 or EC50 values) for a series of structurally related compounds and developing a mathematical equation that links the molecular descriptors to the observed toxicity.

For instance, a QSAR model for the acute toxicity of aryloxyphenoxypropionate herbicides to fish might take the form of a multiple linear regression equation:

log(1/LC50) = c0 + c1 * LogP + c2 * ELUMO + ...

where the coefficients (c0, c1, c2, etc.) are determined by fitting the model to the training data. The predictive power of the model is then rigorously evaluated using internal and external validation techniques to ensure its robustness and reliability for predicting the toxicity of new compounds like Butyl 3-(4-chlorophenoxy)propanoate. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Modeling

| Descriptor Category | Example Descriptors | Relevance to Environmental Fate and Ecotoxicology |

| Physicochemical | LogP, Molecular Weight, Molar Refractivity | Bioaccumulation, bioavailability, transport |

| Topological | Wiener Index, Kier & Hall Indices | Molecular size, shape, and branching |

| Electronic | Dipole Moment, Polarizability, HOMO/LUMO energies | Reactivity, intermolecular interactions, degradation potential |

| Geometric | Molecular Surface Area, Molecular Volume | Interaction with biological receptors, transport across membranes |

Molecular Docking Studies with Environmental Receptors or Enzymes (Non-Human Biological Targets)

While direct molecular docking studies specifically targeting Butyl 3-(4-chlorophenoxy)propanoate with non-human environmental receptors are not extensively available in publicly accessible literature, valuable insights can be drawn from computational analyses of structurally similar chlorophenoxy herbicides. These studies shed light on the potential molecular interactions and biological targets of this class of compounds in non-human organisms, particularly plants.

The primary mode of action for auxin herbicides, a class that encompasses chlorophenoxy derivatives, involves their interaction with the TIR1/AFB family of auxin receptors in plants. nih.gov Molecular modeling and docking simulations have been instrumental in elucidating the binding mechanisms of these herbicides to their protein targets.

Recent research has provided high-resolution structural details of how phenoxyacetic acid herbicides interact with key plant proteins. For instance, cryo-electron microscopy studies on Arabidopsis thaliana have revealed the binding of 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chlorophenoxyacetic acid (4-CPA) to the auxin transporter PIN8. These studies show that the phenoxyacetic acid herbicides occupy the same export machinery as the natural auxin, indole-3-acetic acid (IAA), and detail the conformational changes within the transporter's binding chamber upon herbicide binding. biorxiv.org Such detailed structural information is crucial for understanding the molecular basis of herbicide activity and can be used to predict the binding of other related compounds like Butyl 3-(4-chlorophenoxy)propanoate.

Quantitative structure-activity relationship (qSAR) assays, coupled with binding studies, have been performed on representative auxin receptors from Arabidopsis, such as TIR1, AFB2, and AFB5. nih.gov These studies have quantified the binding efficacy of several phenoxy-carboxylate auxins, including MCPA, mecoprop (B166265), and dichlorprop (B359615). The findings indicate variations in binding affinity among different herbicides and receptor clades, suggesting a basis for their selective herbicidal activity. nih.gov For example, mecoprop and dichlorprop have demonstrated significantly higher binding to the TIR1 receptor compared to 2,4-D and MCPA. nih.gov

Molecular docking is a powerful computational tool for predicting the interactions between small molecules, like herbicides, and their target proteins at the molecular level. frontiersin.org This technique helps in identifying the most likely binding modes and estimating the binding affinity, often expressed as a binding energy score. researchgate.netresearchgate.net The insights gained from these computational approaches are valuable for predicting the potential ecotoxicological effects of compounds on non-target organisms by examining their interactions with homologous proteins. researchgate.net

The table below summarizes findings from studies on chlorophenoxy herbicides that are structurally related to Butyl 3-(4-chlorophenoxy)propanoate, detailing their interactions with non-human biological targets. It is important to note that while this data provides a strong basis for inference, the specific binding characteristics of Butyl 3-(4-chlorophenoxy)propanoate may vary.

Table 1: Molecular Docking and Binding Studies of Chlorophenoxy Herbicides with Non-Human Targets

| Herbicide | Non-Human Target | Organism | Key Findings/Observations |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | PIN8 (Auxin Transporter) | Arabidopsis thaliana | Binds to the auxin export machinery, occupying the same site as the natural hormone IAA. biorxiv.org |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1/AFB Auxin Receptors | Arabidopsis thaliana | Exhibits lower binding affinity to TIR1, AFB2, and AFB5 compared to the natural auxin IAA. nih.gov |

| MCPA (2-methyl-4-chlorophenoxyacetic acid) | TIR1/AFB Auxin Receptors | Arabidopsis thaliana | Shows lower binding affinity to TIR1, AFB2, and AFB5 compared to the natural auxin IAA. nih.gov |

| Mecoprop (MCPP) | TIR1/AFB Auxin Receptors | Arabidopsis thaliana | Demonstrates significantly higher binding to the TIR1 receptor compared to 2,4-D and MCPA. Also shows higher binding to AtAFB2 than other tested phenoxy-carboxylates. nih.gov |

| Dichlorprop | TIR1/AFB Auxin Receptors | Arabidopsis thaliana | Exhibits significantly higher binding to the TIR1 receptor compared to 2,4-D and MCPA. nih.gov |

| 4-chlorophenoxyacetic acid (4-CPA) | PIN8 (Auxin Transporter) | Arabidopsis thaliana | Binds to the auxin export machinery, providing structural insights into herbicide-transporter interactions. biorxiv.org |

These computational studies underscore the importance of specific structural features of the herbicide molecule in determining its binding affinity and selectivity for different receptor proteins. The principles and findings from the molecular modeling of these related chlorophenoxy herbicides provide a foundational understanding for predicting the environmental interactions of Butyl 3-(4-chlorophenoxy)propanoate.

Viii. Advanced Research Directions and Emerging Applications

Development of Novel Synthetic Approaches Utilizing Green Chemistry Principles

In line with the global shift towards sustainable chemical manufacturing, research is increasingly focused on developing greener synthetic routes for Butyl 3-(4-chlorophenoxy)propanoate. The principles of green chemistry, which advocate for waste prevention, atom economy, and the use of catalysis, are central to these efforts. acs.orgmlsu.ac.inresearchgate.net The goal is to create processes that are not only efficient but also minimize environmental impact. acs.org

Continuous flow chemistry represents a paradigm shift from traditional batch production methods. rsc.org This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.combeilstein-journals.org For the synthesis of Butyl 3-(4-chlorophenoxy)propanoate, a continuous flow process could involve pumping the reactants, 4-chlorophenol (B41353) and butyl 3-bromopropanoate, through a heated microreactor containing a catalyst. This method allows for precise control over reaction conditions, leading to higher yields and purity while minimizing reaction time and waste. rsc.orgdbu.de A key benefit is the significant reduction in the volume of hazardous materials at any given time, which is particularly important when dealing with reactive intermediates. dbu.de

Table 1: Comparison of Batch vs. Potential Continuous Flow Synthesis of Butyl 3-(4-chlorophenoxy)propanoate

| Feature | Traditional Batch Synthesis | Potential Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer with small reaction volumes and superior temperature control. dbu.de |

| Efficiency | Lower space-time yield; often requires lengthy reaction times. | High space-time yield; rapid optimization and shorter reaction times. google.com |

| Product Quality | Potential for side reactions and impurities, requiring extensive purification. | Higher selectivity and purity due to precise process control. |

| Scalability | Scaling up can be complex and may alter reaction parameters. | Easily scalable by extending operation time or running parallel reactors. |

| Waste Generation | Can generate significant solvent and reagent waste. | Reduced waste through higher efficiency and potential for solvent recycling. acs.org |

Biocatalysis offers a highly selective and environmentally benign alternative to conventional chemical synthesis. nih.gov Enzymes, such as lipases or esterases, could be employed for the synthesis of Butyl 3-(4-chlorophenoxy)propanoate under mild conditions, reducing energy consumption and the formation of unwanted by-products. nih.govnih.gov A chemoenzymatic approach might involve using an enzyme for the key esterification step, combined with traditional chemical methods for preparing the precursors. This strategy leverages the high stereoselectivity of enzymes, which is particularly valuable for producing specific isomers of the compound if required. nih.gov

Role in Advanced Materials Science and Polymer Chemistry

The molecular structure of Butyl 3-(4-chlorophenoxy)propanoate, featuring an aromatic ring, an ester group, and a flexible butyl chain, suggests its potential as a building block in materials science. While direct research on this specific compound is emerging, analogous molecules like butyl propionate (B1217596) are being investigated as monomers for biodegradable polymers. jchr.org The incorporation of Butyl 3-(4-chlorophenoxy)propanoate into polymer chains could impart specific properties, such as flame retardancy (due to the chlorine atom) or altered thermal and mechanical characteristics. Its use as a plasticizer or as a component in specialty coatings and resins is also an area ripe for exploration. wikipedia.org Furthermore, related phenoxy propionate structures are of interest in the development of advanced materials, indicating a promising future for this compound class. sigmaaldrich.com

Environmental Remediation Technologies Utilizing Chemical or Biological Processes

Understanding the environmental fate of Butyl 3-(4-chlorophenoxy)propanoate is crucial for its sustainable application. Research into remediation technologies is focused on both biological and chemical degradation pathways. Bioremediation could involve identifying microorganisms capable of metabolizing the compound, potentially by cleaving the ester bond and subsequently degrading the aromatic ring. The biodegradability of similar esters like butyl propionate suggests that such pathways are feasible. jchr.org Chemical remediation techniques, such as advanced oxidation processes (AOPs), could also be developed to break down the molecule into less harmful substances in contaminated soil or water.

Development of Novel Analytical Probes and Sensing Technologies for Environmental Monitoring

To effectively monitor the presence of Butyl 3-(4-chlorophenoxy)propanoate in the environment, sensitive and selective analytical methods are required. Current research in sensor technology is focused on developing novel probes for a wide range of volatile organic compounds (VOCs). mdpi.com Future work could involve the design of chemical sensors, such as those based on conductive polymers or quartz crystal microbalances, that are specifically tailored to detect the unique chemical signature of Butyl 3-(4-chlorophenoxy)propanoate. mdpi.com These sensors could be integrated into portable devices for real-time, on-site environmental monitoring, providing a rapid alternative to traditional laboratory-based analysis.

Interdisciplinary Research Integrating Omics Technologies for Environmental Studies

The field of "omics" (genomics, transcriptomics, proteomics, and metabolomics) offers powerful tools for investigating the environmental impact and biodegradation of chemical compounds at a molecular level. Interdisciplinary research could apply these technologies to study the interaction of Butyl 3-(4-chlorophenoxy)propanoate with ecosystems. For instance, transcriptomics and proteomics could identify the specific genes and enzymes that are activated in microorganisms upon exposure to the compound, revealing the mechanisms of biodegradation. Metabolomics could then be used to identify the breakdown products, providing a complete picture of the degradation pathway. This comprehensive approach will be instrumental in assessing the environmental compatibility of Butyl 3-(4-chlorophenoxy)propanoate and guiding its safe use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.